Fmoc-L-Orn(Pbf)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

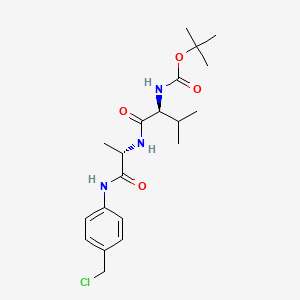

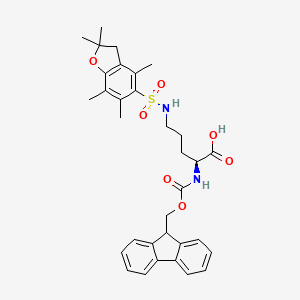

“Fmoc-L-Orn(Pbf)-OH” is a derivative of the amino acid ornithine, with Fmoc (9-fluorenylmethyloxycarbonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) as protecting groups . It’s used in peptide synthesis, particularly in solid-phase peptide synthesis .

Synthesis Analysis

The synthesis of “Fmoc-L-Orn(Pbf)-OH” involves several steps, including the protection of the amino acid ornithine with Fmoc and Pbf groups .

Molecular Structure Analysis

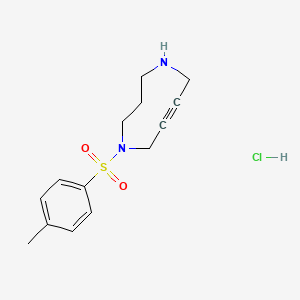

The molecular structure of “Fmoc-L-Orn(Pbf)-OH” includes the ornithine amino acid core, with the Fmoc group protecting the alpha-amino group and the Pbf group protecting the delta-amino group . The empirical formula is C25H30N2O6, and the molecular weight is 454.52 .

Chemical Reactions Analysis

“Fmoc-L-Orn(Pbf)-OH” is used in peptide synthesis, where it reacts with other amino acids to form peptides . The Fmoc group can be removed under basic conditions, allowing the amino acid to react with the carboxyl group of another amino acid .

Physical And Chemical Properties Analysis

“Fmoc-L-Orn(Pbf)-OH” is a solid compound with a high degree of purity, typically over 96% . It’s used in Fmoc solid-phase peptide synthesis .

科学研究应用

Fabrication of Functional Materials

Fmoc-modified amino acids, including Fmoc-L-Orn(Pbf)-OH, have been used as bio-inspired building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, enabling the creation of diverse nanostructures .

Cell Cultivation

The self-assembling properties of Fmoc-modified amino acids make them suitable for use in cell cultivation . They can form structures that mimic the natural extracellular matrix, providing a supportive environment for cell growth .

Bio-Templating

Fmoc-modified amino acids can serve as bio-templates, guiding the assembly of other molecules into specific structures . This is particularly useful in the field of nanotechnology, where precise control over the arrangement of components is crucial .

Optical Applications

The aromatic Fmoc group can interact with light in specific ways, making Fmoc-modified amino acids useful in optical applications . For example, they can be used to create materials with specific optical properties, such as fluorescence .

Drug Delivery

Fmoc-modified amino acids can be used to create drug delivery systems . The ability to self-assemble into nanostructures allows these compounds to encapsulate drugs and deliver them to specific locations in the body .

Catalytic Applications

The structures formed by Fmoc-modified amino acids can act as catalysts, speeding up chemical reactions . This can be useful in various industrial processes, as well as in the development of new drugs .

Therapeutic Applications

Fmoc-modified amino acids have potential therapeutic applications . For example, the structures they form could be used to mimic certain biological functions, potentially leading to new treatments for various diseases .

Antibiotic Properties

Research has suggested that Fmoc-modified amino acids may have antibiotic properties . This could lead to the development of new antibiotics, helping to combat antibiotic-resistant bacteria .

作用机制

未来方向

The use of “Fmoc-L-Orn(Pbf)-OH” and similar compounds in peptide synthesis is a well-established field, but there are always opportunities for improvement and innovation. Future directions could include the development of more efficient synthesis methods, the design of new protecting groups, and the exploration of new applications in peptide and protein chemistry .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O7S/c1-19-20(2)30(21(3)26-17-33(4,5)42-29(19)26)43(39,40)34-16-10-15-28(31(36)37)35-32(38)41-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28,34H,10,15-18H2,1-5H3,(H,35,38)(H,36,37)/t28-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUWLMFQDFSXAU-NDEPHWFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O7S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Orn(Pbf)-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Chlorobis(dimethylglyoximato)[4-(dimethylamino)pyridine]cobalt(III), 98%](/img/structure/B6286273.png)

![Fmoc-L-Ser[Psi(Me,Me)Pro]-OH](/img/structure/B6286329.png)